15-(4-Bromophenyl)pentadecanoic acid is a compound that has garnered attention in the fields of biochemistry and medical imaging, particularly as a potential radiotracer for studying fatty acid metabolism in the heart. This compound, a derivative of pentadecanoic acid, features a bromophenyl group at one end of its long-chain fatty acid structure, which enhances its lipophilicity and metabolic tracking potential.
15-(4-Bromophenyl)pentadecanoic acid can be classified as a fatty acid, specifically an odd-chain saturated fatty acid. It falls under the category of radiolabeled compounds when used in medical imaging applications. Its chemical structure allows it to mimic natural fatty acids, making it suitable for tracking metabolic processes in biological systems.
The synthesis of 15-(4-Bromophenyl)pentadecanoic acid typically involves multi-step organic reactions. The process begins with the modification of pentadecanoic acid to introduce the bromophenyl group.
The synthesis often employs reagents such as sulfuric acid and various solvents like methanol and dichloromethane, which facilitate the reaction conditions necessary for effective bromination and subsequent purification steps . The yield and purity of the final product are critical for its application as a radiotracer.
15-(4-Bromophenyl)pentadecanoic acid consists of a long hydrocarbon chain (C15) attached to a para-bromophenyl group. The molecular formula can be represented as C_{21}H_{33}BrO_2.
The primary chemical reactions involving 15-(4-Bromophenyl)pentadecanoic acid include:
The kinetics of these reactions are influenced by factors such as enzyme availability and substrate concentration, which can affect the rate at which 15-(4-Bromophenyl)pentadecanoic acid is metabolized within cells .
The mechanism of action for 15-(4-Bromophenyl)pentadecanoic acid primarily revolves around its role as a radiotracer in positron emission tomography (PET). Upon administration, it mimics natural fatty acids and is taken up by myocardial tissues.
15-(4-Bromophenyl)pentadecanoic acid has several significant applications:
15-(4-Bromophenyl)pentadecanoic acid (C₂₁H₃₃BrO₂) belongs to a specialized class of odd-chain saturated fatty acid derivatives characterized by a 15-carbon aliphatic chain terminated with a brominated aromatic ring. The pentadecanoic acid (C15:0) backbone is biologically significant due to its role in membrane stabilization and metabolic regulation. Unlike even-chain fatty acids linked to adverse metabolic effects, odd-chain variants like C15:0 exhibit positive health associations, including improved mitochondrial function and AMPK activation, which regulate glucose uptake and inflammation [4] [6] [7]. The bromophenyl moiety enhances these properties by increasing lipophilicity (logP ≈ 7.2), promoting deeper integration into lipid bilayers and resistance to β-oxidation [2] [7]. This structural combination enables unique bioactivities, such as PPARα/δ receptor agonism, which modulates lipid metabolism and inflammatory responses [6] [8].
Table 1: Structural and Functional Comparison of Fatty Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Bioactivities |
---|---|---|---|---|
15-(4-Bromophenyl)pentadecanoic acid | C₂₁H₃₃BrO₂ | 397.40 | Odd-chain + bromophenyl terminus | PPAR agonism, Membrane stabilization |
Pentadecanoic acid (C15:0) | C₁₅H₃₀O₂ | 242.40 | Unsubstituted odd-chain | Mitochondrial support, AMPK activation |
2-Hexadecynoic acid | C₁₆H₃₀O₂ | 254.41 | Even-chain with triple bond | Antibacterial activity |
Brominated fatty acids emerged from efforts to modify natural lipid structures for enhanced bioactivity and tracer applications. Early research focused on halogenated analogues of endogenous fatty acids to study metabolic pathways. For instance, iodinated variants like 15-(4-iodophenyl)pentadecanoic acid (IPPA) were developed in the 1980s as SPECT imaging agents for cardiac metabolism [2]. The brominated counterpart, 15-(4-bromophenyl)pentadecanoic acid, arose from analogous synthetic strategies, leveraging palladium-catalyzed coupling or halogen exchange reactions to introduce bromine at the para-position of the phenyl ring [2] [3]. This design capitalized on bromine’s similar atomic radius to iodine while offering greater chemical stability. Historically, such compounds bridged nuclear medicine and lipid biochemistry, enabling real-time tracking of fatty acid uptake in tissues. Recent applications have expanded into antibacterial research, where brominated vinyl fatty acids disrupt Staphylococcus aureus membranes [3].
Halogenation (bromine, iodine, chlorine) profoundly alters fatty acid behavior through three key mechanisms:
Table 2: Impact of Halogenation on Fatty Acid Properties
Property | Non-Halogenated FA | Brominated FA | Functional Consequence |
---|---|---|---|
Lipophilicity (logP) | 5.0–6.5 | 6.8–7.5 | Enhanced membrane permeability |
Metabolic Half-life | Minutes | Hours | Prolonged cellular retention |
Receptor Binding | Moderate PPAR affinity | High PPAR affinity | Amplified anti-inflammatory effects |
Halogenation thus serves as a strategic tool to optimize fatty acid derivatives for diagnostic, therapeutic, and research applications, with bromine offering a balance of stability and bioactivity.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3